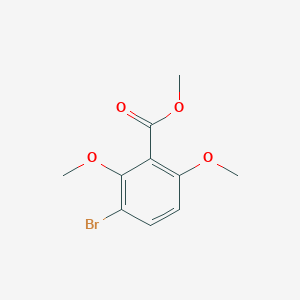

Methyl 3-bromo-2,6-dimethoxybenzoate

Descripción general

Descripción

“Methyl 3-bromo-2,6-dimethoxybenzoate” is a chemical compound with the CAS Number: 65977-12-0 . It has a molecular weight of 275.1 and its IUPAC name is this compound .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . and should be stored at a temperature between 2-8°C . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 340.7±37.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Inhibitory Activity Investigation : A study by Han Lijun synthesized a related compound, Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate, which showed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) (Han Lijun, 2010).

Regioselective Syntheses : Bengtsson and Hoegberg detailed the regioselective synthesis of certain benzamides from 2,6-dimethoxybenzoic acid, highlighting a method for introducing carboxyl functions in a regioselective manner (Bengtsson & Hoegberg, 1993).

Herbicide Precursor Preparation : Liepa et al. explored the preparation of bicyclic herbicide precursors using derivatives of methyl 3,5-dimethoxybenzoate, indicating its role in the development of herbicides (Liepa et al., 1992).

X-ray Crystallographic Studies : Ferguson et al. investigated the rearrangement product of a similar compound, providing insights into novel routes to xanthones (Ferguson et al., 1985).

Thermal Behaviour Analysis : Micera et al. examined the thermal behavior of metal complexes of 2,6-dimethoxybenzoic acid, contributing to our understanding of metal-ligand interactions (Micera et al., 1984).

Synthesis of Dimethoxybenzoic Acid : Xu Ya detailed a three-step synthesis process for 2,6-dimethoxybenzoic acid, a related compound, highlighting its chemical synthesis pathways (Xu Ya, 2002).

Antipsychotic Agent Research : Högberg et al. synthesized a series of benzamides using 2,3-dimethoxybenzoic acid, contributing to research in antipsychotic agents (Högberg et al., 1990).

Solid Inclusion Compounds : Wallet et al. studied the structures of solid inclusion compounds involving 2',6'-dimethoxyflavone and 3-bromo-2,6-dimethoxybenzoic acid, adding to the knowledge of crystal complexes (Wallet et al., 2000).

Safety and Hazards

“Methyl 3-bromo-2,6-dimethoxybenzoate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

methyl 3-bromo-2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-7-5-4-6(11)9(14-2)8(7)10(12)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVSXIFYVRNTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2359079.png)

![N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2359080.png)

![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2359082.png)

![N-(4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl)-2-(4-phenylpiperazino)acetamide](/img/structure/B2359087.png)

![N-[2-(1-benzofuran-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2359089.png)

![ethyl 6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2359091.png)

![6-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2359098.png)